(4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine hydrobromide

Lipophilicity Drug-likeness SAR

(4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine hydrobromide (CAS 1609400-57-8) is the hydrobromide salt of a secondary dibenzylamine bearing a 4-chlorobenzyl substituent and a 3,4-dimethoxybenzyl substituent on the central amine nitrogen. The free base (CAS 423738-40-3) is catalogued as ChemBridge screening compound 5938149 and is distributed through the Hit2Lead platform as a drug-like screening entity.

Molecular Formula C16H19BrClNO2
Molecular Weight 372.7
CAS No. 1609400-57-8
Cat. No. B3060016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine hydrobromide
CAS1609400-57-8
Molecular FormulaC16H19BrClNO2
Molecular Weight372.7
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNCC2=CC=C(C=C2)Cl)OC.Br
InChIInChI=1S/C16H18ClNO2.BrH/c1-19-15-8-5-13(9-16(15)20-2)11-18-10-12-3-6-14(17)7-4-12;/h3-9,18H,10-11H2,1-2H3;1H
InChIKeyVXTNUVZACXGNFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine Hydrobromide (CAS 1609400-57-8): Compound Identity and Screening Provenance


(4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine hydrobromide (CAS 1609400-57-8) is the hydrobromide salt of a secondary dibenzylamine bearing a 4-chlorobenzyl substituent and a 3,4-dimethoxybenzyl substituent on the central amine nitrogen . The free base (CAS 423738-40-3) is catalogued as ChemBridge screening compound 5938149 and is distributed through the Hit2Lead platform as a drug-like screening entity [1]. The compound belongs to the class of substituted dibenzylamines, which are widely employed as building blocks in medicinal chemistry for kinase inhibitor synthesis and as fragments for PDE-family phosphodiesterase programs [2]. With a molecular formula of C₁₆H₁₉BrClNO₂ (MW 372.68 for the hydrobromide salt) and a predicted topological polar surface area of 30.49 Ų, the compound occupies physicochemical property space consistent with lead-like molecules capable of passive membrane permeation [3].

Why In-Class Substitution of (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine Hydrobromide Cannot Be Assumed Equivalent


Within the dibenzylamine scaffold class, seemingly minor structural variations produce quantifiably divergent physicochemical and pharmacological profiles. The chlorine position (ortho vs. meta vs. para), halogen identity (Cl vs. Br vs. F), and salt form (free base vs. hydrobromide) each alter logP, ionization-dependent LogD, aqueous solubility, and solid-state handling properties in ways that cannot be predicted by simple potency extrapolation [1]. For example, the 4-bromo analog exhibits LogP = 3.18 and LogSW = -3.36, whereas the 4-chloro free base has a calculated LogP = 3.54—a 0.36 log unit difference that translates to measurably different chromatographic retention and membrane partitioning [1]. Moreover, the hydrobromide salt form (CAS 1609400-57-8) offers defined stoichiometry and improved solid-state stability relative to the free base, which is critical for reproducible weighing, dissolution, and long-term storage in screening workflows . In PDE1B inhibitor programs, compounds incorporating the 4-chlorobenzyl/3,4-dimethoxybenzyl substituent pair have demonstrated IC₅₀ values of 5.5 μM, a level of activity not automatically recapitulated by the 2-chloro or 3-chloro positional isomers, each of which may orient the chlorine atom differently within the enzyme active site [2][3].

Quantitative Differentiation Evidence for (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine Hydrobromide (1609400-57-8)


LogP and Lipophilicity Compared to 4-Bromo and 4-Fluoro Dibenzylamine Analogs

The free base form of the target compound (CAS 423738-40-3) exhibits a computed LogP of 3.54, which is 0.36 log units higher than the 4-bromo analog (LogP = 3.18, Hit2Lead SC-5575346) and substantially higher than the 4-fluoro analog (estimated LogP ~2.8–2.9 based on halogen π values) [1]. This LogP difference indicates that the 4-chloro substitution confers intermediate lipophilicity between the bromo and fluoro congeners, providing finer tuning of membrane permeability without the excessive molecular weight penalty of bromine (MW 336 vs. 291.77 for chlorine) [1]. The pH-dependent LogD values (0.60 at pH 5.5, 2.18 at pH 7.4) further confirm a ~1.6 log-unit ionization-dependent shift driven by amine protonation, which is consistent across all halogen variants but scaled by the halogen's inductive effect [1].

Lipophilicity Drug-likeness SAR

Hydrobromide Salt Form: Solid-State Handling and Aqueous Solubility Differentiation from Free Base

The hydrobromide salt (CAS 1609400-57-8, MW 372.68) is supplied as a solid with defined stoichiometry (1:1 HBr), contrasting with the free base (CAS 423738-40-3), which is also a solid but lacks the salt counter-ion . The hydrobromide form is catalogued at NLT 98% purity (HPLC) by MolCore under ISO-certified quality systems, ensuring batch-to-batch reproducibility suitable for pharmaceutical R&D and quality control environments . While direct aqueous solubility data for the hydrobromide salt is not published, general acid-addition salt formation of secondary amines is known to increase aqueous solubility by 10- to 1000-fold relative to the free base, depending on the counter-ion, through enhanced crystal lattice disruption upon dissolution [1]. The free base LogSW of the 4-bromo analog is -3.36 (equivalent to ~0.15 mg/mL), and the hydrobromide salt of the 4-chloro compound is expected to have substantially higher aqueous solubility .

Salt selection Solid-state chemistry Solubility

PDE1B Inhibitory Scaffold Precedent: 4-Chlorobenzyl/3,4-Dimethoxybenzyl Substituent Pair in Patent US10092575

A tetrahydropyrido-thieno-triazolopyrimidinone core bearing the identical 4-chlorobenzyl and 3,4-dimethoxybenzyl substituents (BDBM289665, US10092575 Example 153) inhibits recombinant human PDE1B with an IC₅₀ of 5,500 nM (5.5 μM) in an IMAP TR-FRET assay at 25 °C [1]. The 3-chloro positional isomer of this same scaffold (BDBM289666, Example 155) shows an identical IC₅₀ of 5,500 nM, indicating that para-substitution does not confer a potency advantage for PDE1B within this specific tricyclic core [2]. However, the unsubstituted analog (BDBM289612, Example 100, lacking the 4-chlorobenzyl group) also exhibits IC₅₀ = 5,500 nM, suggesting that the 3,4-dimethoxybenzyl group is the primary pharmacophoric driver for PDE1B binding, while the 4-chlorobenzyl group modulates physicochemical and selectivity properties without compromising potency [3]. This establishes the target compound's substituent pair as a validated, equipotent alternative to the 3-chloro variant for PDE1B inhibitor elaboration.

Phosphodiesterase inhibition PDE1B Scaffold hopping

Chlorine Positional Isomer Comparison: Physicochemical and Synthetic Accessibility

Three chlorine positional isomers of (chlorobenzyl)(3,4-dimethoxybenzyl)amine are commercially catalogued: 4-chloro (CAS 423738-40-3, ChemBridge 5938149), 3-chloro (CAS 423736-96-3, ChemBridge 5947140), and 2-chloro (CAS 423733-58-8, ChemBridge 5943316) [1][2]. All share identical molecular formula (C₁₆H₁₈ClNO₂) and molecular weight (291.77), making them indistinguishable by mass spectrometry alone [1]. The 4-chloro isomer is available as the hydrobromide salt (CAS 1609400-57-8) with NLT 98% purity, while the 2-chloro and 3-chloro hydrobromide salts are catalogued under separate CAS numbers (1609403-48-6 and 1609400-86-3, respectively) but with less consistent purity specifications across vendors . In kinase inhibitor applications, the para-chloro orientation presents a linear vector from the benzyl carbon, whereas the ortho-chloro group introduces steric hindrance that can alter the dihedral angle of the benzyl group and affect binding pocket accommodation [3].

Positional isomerism Synthetic chemistry Building blocks

Drug-Likeness and CNS Multiparameter Optimization (MPO) Profile vs. 4-Bromo and Des-Chloro Analogs

The target compound's computed drug-likeness parameters—tPSA = 30.49 Ų, HBD = 1, HBA = 3, rotatable bonds = 4 (free base)—fall within the CNS MPO desirable range (tPSA < 70 Ų, HBD ≤ 3, LogP 2–4) [1]. Compared to the 4-bromo analog (tPSA = 30.5 Ų, same HBD/HBA/rotatable bond count, LogP = 3.18), the 4-chloro compound offers a superior CNS MPO score due to its higher LogP (3.54 vs. 3.18) being closer to the center of the optimal LogP range (~3.0 for CNS drugs) [1]. The des-chloro parent scaffold (phenyl instead of 4-chlorophenyl) would present lower LogP (~2.7–2.9) but lose the halogen-bond donor potential of the chlorine atom, which can contribute 1–3 kJ/mol to protein-ligand binding through halogen-bonding interactions with backbone carbonyl oxygens [2]. The MW of the free base (291.77) is below the 350 Da threshold frequently cited for fragment libraries, qualifying this compound as a fragment-sized entity suitable for fragment-based screening campaigns [3].

CNS drug-likeness Physicochemical profiling Fragment-based drug discovery

Highest-Impact Application Scenarios for (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine Hydrobromide (1609400-57-8)


PDE1B Inhibitor Lead Elaboration Using Validated 4-Chlorobenzyl/3,4-Dimethoxybenzyl Substituent Pair

Researchers pursuing PDE1B as a target for cognitive disorders or schizophrenia can directly incorporate this compound's substituent pair into novel core scaffolds, leveraging the established equipotency of the 4-chlorobenzyl/3,4-dimethoxybenzyl combination (IC₅₀ = 5.5 μM in the tetrahydropyrido-thieno-triazolopyrimidinone series, US10092575) as a starting point for scaffold-hopping campaigns [1]. The hydrobromide salt's defined stoichiometry eliminates the variable protonation state that confounds IC₅₀ determination when using the free base, enabling head-to-head potency comparisons across different chemotypes with confidence in the compound's actual concentration in assay wells . Selection of the 4-chloro over the 3-chloro isomer should be predicated on the former's higher LogP (3.54 vs. estimated ~3.4 for meta-chloro), which may improve blood-brain barrier penetration for CNS-targeted PDE1B programs [2].

Fragment-Based Screening Libraries Requiring Halogen-Bond Donor Capacity with CNS-Compatible Physicochemistry

The compound's MW (291.77 free base) qualifies it as a fragment-sized entity (MW < 300 Da) suitable for fragment-based drug discovery (FBDD) libraries [1]. Its chlorine atom provides halogen-bond donor capacity (σ-hole potential) that the des-chloro analog cannot offer, while its 3,4-dimethoxy substitution pattern on the second benzyl ring adds π-stacking potential and hydrogen-bond acceptor capability through the methoxy oxygens . Compared to the 4-bromo analog, the chlorine variant avoids the metabolic liability of C-Br bond cleavage while retaining sufficient electron-withdrawing character to activate the benzyl ring for further synthetic elaboration (e.g., Suzuki coupling of the chloroarene if desired) [2]. The hydrobromide salt form's solid-state stability facilitates long-term storage of screening plates, a practical advantage over free-base forms that may undergo amine oxidation over time .

Kinase Inhibitor Building Block with Para-Chloro Vector for Irreversible Inhibitor Design

In kinase drug discovery, the 4-chlorobenzyl group presents a linear para-substitution vector that can position a reactive warhead (e.g., acrylamide) at a defined distance and angle from the hinge-binding core, a design principle exploited in covalent kinase inhibitors [1]. The secondary amine nitrogen serves as a synthetic diversification point for N-alkylation, N-acylation, or N-sulfonylation to generate focused libraries, and the defined hydrobromide salt form simplifies the stoichiometry of in situ free-basing prior to these reactions . The 2-chloro isomer, by contrast, introduces ortho steric hindrance that can restrict the conformational freedom of the benzyl group and alter the trajectory of any attached warhead, making the 4-chloro isomer the geometrically predictable choice for structure-based drug design where the chlorine position affects the exit vector from the ATP-binding pocket [2].

Quality-Control-Grade Reference Standard for LC-MS/MS Bioanalytical Method Development

The availability of (4-chlorobenzyl)(3,4-dimethoxybenzyl)amine hydrobromide at NLT 98% purity through ISO-certified supply chains (MolCore) positions this compound as a calibration reference standard for quantitative bioanalytical methods [1]. Its distinct molecular ion ([M+H]⁺ m/z 292.1 for the free base) and characteristic chlorine isotope pattern (³⁵Cl/³⁷Cl ratio ~3:1) provide unambiguous mass spectrometric detection, while its chromatographic retention (predicted LogD 2.18 at pH 7.4) separates it from earlier-eluting polar interferences . This application is uniquely enabled by the hydrobromide salt form, as the precisely defined stoichiometry permits accurate preparation of stock solutions without the need for independent purity reassessment by qNMR, which would be required for free base forms of uncertain protonation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.